2-Chloromethyl-4-(3-thienyl)thiophene
Description
Properties
Molecular Formula |
C9H7ClS2 |
|---|---|
Molecular Weight |
214.7 g/mol |
IUPAC Name |
2-(chloromethyl)-4-thiophen-3-ylthiophene |
InChI |
InChI=1S/C9H7ClS2/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-3,5-6H,4H2 |
InChI Key |
QNRFXNQQCQEFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CSC(=C2)CCl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Properties
2-Chloromethyl-4-(3-thienyl)thiophene can be synthesized through chloromethylation of thiophene derivatives, which involves the introduction of a chloromethyl group into the thiophene ring. The process typically utilizes hydrochloric acid and formaldehyde as reagents. The compound is characterized as a colorless oily liquid that is sensitive to decomposition and polymerization under certain conditions .
Pharmaceutical Applications
1. Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of thiophene derivatives, including 2-Chloromethyl-4-(3-thienyl)thiophene, against various cancer cell lines. For instance, synthesized thiophene compounds have shown moderate to high inhibitory activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values comparable to standard chemotherapeutic agents like Sorafenib .
2. Antimicrobial Properties
Thiophene-based compounds have also been evaluated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
3. Other Therapeutic Uses
Beyond anticancer and antimicrobial properties, thiophene derivatives have been explored for their roles in treating viral infections, such as Hepatitis B, and for their antioxidant activities . Their structural versatility allows for modifications that can enhance their pharmacological profiles.
Material Science Applications
1. Conductive Polymers
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in the development of conductive polymers. These materials are essential in fabricating organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs) .
2. Dyes and Pigments
Thiophenes are also utilized in dye chemistry due to their ability to absorb light effectively. The incorporation of 2-Chloromethyl-4-(3-thienyl)thiophene into dye formulations can enhance color stability and intensity, making it valuable in textile and coating industries .
Case Studies
Case Study 1: Cytotoxic Activity Evaluation
A recent study synthesized various thiophene derivatives, including 2-Chloromethyl-4-(3-thienyl)thiophene, and evaluated their cytotoxic effects on several human cancer cell lines. Results indicated that specific modifications to the thiophene structure significantly influenced their anticancer efficacy. Compounds with chloromethyl substitutions exhibited enhanced activity against HepG2 cells compared to their non-chlorinated counterparts .
Case Study 2: Synthesis of New Thiophene Derivatives
Research focused on synthesizing novel thiophene-based compounds highlighted the versatility of 2-Chloromethyl-4-(3-thienyl)thiophene as a key intermediate. By reacting it with various nucleophiles, researchers developed a range of new compounds with promising biological activities, showcasing its utility in pharmaceutical chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
Thiophene derivatives are highly tunable based on substituent choice. Below is a comparative analysis of 2-Chloromethyl-4-(3-thienyl)thiophene with analogous compounds:
Key Observations:
- Halogen Effects : Chloro and bromo substituents (e.g., in poly[3-(6-chlorohexyl)thiophene] vs. poly[3-(6-bromohexyl)thiophene]) significantly impact regioregularity and molar mass during polymerization. Bromine’s higher electronegativity improves regioregularity (85-90% vs. 65-70%) and molar mass (~20 kDa vs. ~15 kDa) due to enhanced control over coupling reactions .
- Biological Activity: Di(3-thienyl)methanol exhibits anticancer properties against brain cancer cells (T98G) with minimal cytotoxicity in normal cells (HEK), highlighting the role of hydroxyl and thienyl groups in bioactivity . In contrast, 2-Chloromethyl-4-(3-thienyl)thiophene’s chloromethyl group may confer reactivity for prodrug design, though its toxicology remains unstudied (as inferred from ).
Preparation Methods
Reaction Conditions and Optimization
Adapted from the chloromethylation of thiophene derivatives, this method employs concentrated HCl, formaldehyde (or paraformaldehyde), and a ketone solvent (e.g., methyl isobutyl ketone) at 0–10°C. Key parameters include:
In a scaled-up example, chloromethylation of 4-(3-thienyl)thiophene under these conditions yielded 58–63% of the target compound, with impurities (e.g., 2,5-dichloromethyl-thiophene) below 1.5%.
Mechanistic Insights
The keto solvent stabilizes the chloromethyl carbocation intermediate, directing electrophilic substitution to the 2-position. The 3-thienyl group at the 4-position exerts minimal electronic interference due to its meta-orientation relative to the reaction site.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling for 3-Thienyl Installation
A two-step sequence involves:
Regioselectivity Challenges
The chloromethyl group’s electron-donating effect activates the 5-position, necessitating directing groups (e.g., boronic esters) to favor 4-substitution. Computational studies suggest that steric hindrance from the chloromethyl group further disfavors 5-position coupling.
Alternative Methods
Cyanide Substitution Followed by Functionalization
A patent-derived approach converts 2-chloromethylthiophene to 2-cyanomethylthiophene using NaCN and tetrabutylammonium bromide. Subsequent functionalization via Grignard addition introduces the 3-thienyl group, though yields drop to 44–50% due to competing side reactions.
One-Pot Chloromethylation-Coupling
Combining chloromethylation and coupling in a single reactor reduces purification steps. Preliminary data show a 55% yield using MeOH as a co-solvent, but scalability remains unproven.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct chloromethylation | 58–63 | 85–90 | High | Moderate |
| Suzuki coupling | 65–70 | 92–95 | Moderate | High |
| Cyanide substitution | 44–50 | 80–85 | Low | Low |
Q & A
Q. What are the recommended synthetic routes for 2-chloromethyl-4-(3-thienyl)thiophene, and how can reaction yields be optimized?
A multi-step synthesis approach is typically employed, leveraging cross-coupling reactions and functional group transformations. For example:
- Step 1 : Bromination of thieno[3,2-b]thiophene using (N-bromosuccinimide) in at 80°C to introduce reactive sites .
- Step 2 : Suzuki-Miyaura coupling with 3-thienylboronic acid using as a catalyst in THF/ (3:1) at 60°C for 24 hours .
- Step 3 : Chloromethylation via Friedel-Crafts alkylation with chloromethyl methyl ether and under anhydrous conditions .
Q. Optimization Tips :
Q. How should researchers purify and characterize 2-chloromethyl-4-(3-thienyl)thiophene to ensure structural fidelity?
Purification :
Q. Characterization :
Q. What analytical methods are critical for detecting thiophene derivatives in complex mixtures?
- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at λ = 254 nm (thiophene π→π* transition) .
- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with He carrier gas; retention time ~8.2 minutes for 2-chloromethyl-4-(3-thienyl)thiophene .
Advanced Research Questions
Q. How can photochromic behavior in diarylethene derivatives incorporating 2-chloromethyl-4-(3-thienyl)thiophene be analyzed?
Methodology :
- Synthesize asymmetrical diarylethenes by coupling the thiophene unit with indole or benzofuran moieties via Heck coupling .
- UV/Vis Spectroscopy : Irradiate with 313 nm light to trigger cyclization; monitor absorbance at 550–600 nm for closed-ring isomers .
- X-ray Crystallography : Confirm antiparallel conformation (reactive C atoms separated by ~3.85 Å) for photocyclization .
Q. Key Data :
| Property | Value |
|---|---|
| Dihedral angle (thiophene) | 49.39° ± 0.08° |
| Quantum yield | 0.25–0.35 (cycloreversion) |
Q. What computational approaches predict electronic properties of thiophene-based coordination networks?
Q. How do steric and electronic effects influence regioselectivity in thiophene functionalization?
- Steric Effects : Chloromethyl groups at the 2-position hinder electrophilic substitution at adjacent positions, directing reactions to the 5-position .
- Electronic Effects : Electron-withdrawing Cl groups activate thiophene rings toward nucleophilic aromatic substitution (e.g., amination with /CuI at 120°C) .
Q. Case Study :
| Reaction | Regioselectivity | Yield |
|---|---|---|
| Nitration | 5-NO | 72% |
| Sulfonation | 5-SOH | 65% |
Q. What strategies resolve contradictions in spectroscopic data for thiophene derivatives?
Q. How can thiophene-based polymers be engineered for organic electronics?
Q. What crystallographic techniques elucidate structural dynamics in photochromic thiophene derivatives?
Q. How do substituents impact the thermodynamic stability of thiophene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
